Bienvenue dans la boutique en ligne BenchChem!

2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide

Medicinal Chemistry Physicochemical Profiling Ligand Design

The compound 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide (CAS 851130-41-1, molecular formula C₂₀H₁₇N₃O₃S, molecular weight 379.4 g/mol) is a synthetic small molecule classified as a benzofuro[3,2-d]pyrimidine derivative. It was originally deposited into the Molecular Libraries Small Molecule Repository (MLSMR) as a screening library compound (LSM-16737).

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 851130-41-1
Cat. No. B2590736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide
CAS851130-41-1
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
InChIInChI=1S/C20H17N3O3S/c1-2-25-16-10-6-4-8-14(16)23-17(24)11-27-20-19-18(21-12-22-20)13-7-3-5-9-15(13)26-19/h3-10,12H,2,11H2,1H3,(H,23,24)
InChIKeyYDIYGUJBMHNODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide (CAS 851130-41-1): Pharmacological Profile & Procurement Baseline


The compound 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide (CAS 851130-41-1, molecular formula C₂₀H₁₇N₃O₃S, molecular weight 379.4 g/mol) is a synthetic small molecule classified as a benzofuro[3,2-d]pyrimidine derivative [1]. It was originally deposited into the Molecular Libraries Small Molecule Repository (MLSMR) as a screening library compound (LSM-16737) [2]. As of mid-2026, this compound remains a specialized research intermediate with no dedicated primary research publications, no clinical trial registration, and no comprehensive quantitative pharmacological profiling available in the peer-reviewed literature. Its availability from research chemical suppliers suggests ongoing utility in exploratory medicinal chemistry and biochemical screening, but its procurement prioritization over close analogs cannot be justified on the basis of published efficacy or selectivity data.

Procurement Risk of Analog Substitution for 851130-41-1: Why This Specific Benzofuro[3,2-d]pyrimidine Derivative Matters


The benzofuro[3,2-d]pyrimidine chemotype exhibits a broad spectrum of biological activities that are exquisitely sensitive to peripheral substitution patterns. The 2-ethoxyphenyl acetamide moiety at the 4-thio position of the core scaffold is not a generic bioisostere of other aryl or heterocyclic substituents; close analogs diverge significantly in molecular recognition, physicochemical properties, and biological potency. For example, the 3-fluorophenyl analog (CID 663542) demonstrates only weak, non-selective activity in counterscreening assays (IC₅₀ >100 µM), while the 3-hydroxyphenyl analog (CAY10721, CAS 848688-62-0) exhibits measurable SIRT3 inhibition (39% at 200 µM) [1]. The N-substituent identity—ethoxy versus fluoro, hydroxy, alkyl, or heterocycle—directs hydrogen-bonding capability, lipophilicity, and target engagement, meaning that substitution of 851130-41-1 with any other benzofuro[3,2-d]pyrimidine derivative cannot be assumed functionally equivalent without explicit experimental validation.

Quantitative Differentiation Evidence for 2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide vs. Closest Analogs


Computed Lipophilicity and Hydrogen-Bonding Capacity: 2-Ethoxyphenyl vs. 3-Fluorophenyl Derivative

The computed octanol-water partition coefficient (XLogP3-AA) for the 3-fluorophenyl analog 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-fluorophenyl)acetamide (CID 663542, CAS 844824-33-5) is 3.9 [1]. The ethoxy substituent present in 851130-41-1 introduces an oxygen atom that increases the hydrogen-bond acceptor count from 5 (fluorophenyl analog) to 6, while adding a rotatable bond (total 5 versus 4) and approximately 26 Da of molecular weight (379.4 vs. 353.4 g/mol) . This substitution is predicted to reduce lipophilicity moderately and alter the vector of hydrogen-bond interactions with cognate protein targets, distinguishing 851130-41-1 from the fluorophenyl analog in any binding site where an ether oxygen can engage in productive electrostatic or hydrogen-bond interactions.

Medicinal Chemistry Physicochemical Profiling Ligand Design

Protein Target Engagement: Viral Transcription Factor Inhibition by Fluorophenyl Analog as Comparative Baseline

The closest structurally characterized analog with quantitative binding data is the 3-fluorophenyl derivative (CID 663542). In a fluorescence polarization-based biochemical high-throughput dose-response assay targeting the Epstein-Barr virus trans-activator protein BZLF1 (ZTA), this compound exhibited an IC₅₀ of 111,248 nM (approximately 111 µM), indicating weak activity consistent with a non-optimized screening hit [1]. No comparable biochemical profiling data exists in the public domain for 851130-41-1. Because the ethoxy group alters the anilide ring's electronic character and steric profile relative to a fluoro substituent, the target compound's activity at this or related targets cannot be inferred from the fluorophenyl analog's data without experimental verification.

Antiviral Research Biochemical Screening Target Engagement

Class-Level Anticancer Potency: Benzofuro[3,2-d]pyrimidine Chemotype Activity Range vs. Lack of Target Compound Data

The benzofuro[3,2-d]pyrimidine chemotype encompasses compounds with a wide range of anticancer potency, but no specific data exist for 851130-41-1. The most potent class member, XL413 (CAS 1169562-71-3), a 3,4-dihydrobenzofuro[3,2-d]pyrimidine derivative with a pyrrolidine substitution, inhibits CDC7 kinase with an IC₅₀ of 3.4 nM [1]. In contrast, structurally simpler benzofuro[3,2-d]pyrimidine-4-ylthio acetamide analogs screened against HepG2, Bel-7402, and HeLa cell lines show micromolar-range activities (representative IC₅₀ range: 0.70–10 µM) [2]. 851130-41-1, lacking the 3,4-dihydro modification and bearing a distinct 2-ethoxyphenyl acetamide side chain, is structurally intermediate between the highly optimized XL413 and the minimally active screening compounds. Without direct cytotoxicity or target-inhibition data, procurement based on assumed anticancer potency within this chemotype is speculative.

Cancer Research Antitumor Screening Kinase Inhibition

SIRT3 Inhibitory Activity: Hydroxyphenyl Analog (CAY10721) as a Defined Functional Benchmark

The 3-hydroxyphenyl analog of 851130-41-1, designated CAY10721 (CAS 848688-62-0), is a characterized inhibitor of the class III HDAC SIRT3, exhibiting 39% inhibition at a concentration of 200 µM . This modest but quantifiable functional activity provides a concrete comparator for the benzofuro[3,2-d]pyrimidine-4-ylthio acetamide scaffold at an epigenetically relevant target. The ethoxy for hydroxy substitution in 851130-41-1 eliminates the phenolic hydrogen-bond donor while introducing an ethyl ether moiety, which is expected to eliminate direct SIRT3 catalytic-site hydrogen-bonding while increasing lipophilicity. The functional consequence of this substitution can only be determined empirically, but CAY10721's data establishes that small changes to the anilide ring directly impact target engagement.

Epigenetics Sirtuin Inhibition Histone Deacetylase

Antimicrobial Class Potential vs. Lack of Target Compound MIC Data

Benzofuro[3,2-d]pyrimidine derivatives have demonstrated antimicrobial and antifungal bioactivity in several studies. A 2018 investigation of cercosporamide-derived benzofuro[3,2-d]pyrimidine derivatives demonstrated synergistic restoration of fluconazole susceptibility in resistant Candida albicans strains when co-administered with the azole antifungal [1]. Additionally, Patent WO2019018359A1 discloses benzofuro[3,2-d]pyrimidines with activity against Mycobacterium tuberculosis [2]. However, no Minimum Inhibitory Concentration (MIC) data exist for 851130-41-1 against any bacterial or fungal strain. The compound's thioether-linked acetamide side chain differs from the dione and amino-substituted derivatives in the antimicrobial literature, preventing direct potency extrapolation.

Antimicrobial Research Antifungal Synergy Drug Resistance

Validated Research Application Scenarios for 2-(4-Benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide (CAS 851130-41-1)


Structure-Activity Relationship (SAR) Exploration of Benzofuro[3,2-d]pyrimidine Anilide Substitution

851130-41-1 is best deployed as a SAR probe to interrogate the functional consequences of 2-ethoxyphenyl substitution at the acetamide terminus of the benzofuro[3,2-d]pyrimidine-4-ylthio scaffold. Its 2-ethoxyphenyl moiety introduces a hydrogen-bond acceptor and modifies lipophilicity relative to the characterized 3-fluorophenyl (CID 663542) and 3-hydroxyphenyl (CAY10721) analogs . Systematic comparison against these analogs across a panel of biochemical or cellular assays would generate substitution-dependent activity maps necessary for lead optimization. This application is supported by the quantified physicochemical divergence described in Section 3 (Evidence_Item 1).

Broad-Spectrum Phenotypic or Target-Based Screening in Hit-Finding Campaigns

Given its origin as an MLSMR library compound (LSM-16737), 851130-41-1 is ideal for inclusion in medium-to-high-throughput screening campaigns where its uncharacterized biological profile does not preclude hit discovery . The compound's favorable calculated drug-likeness properties (MW ~379, XLogP predicted ~2.9, HBA 6, HBD 1) align with Lipinski rule-of-five criteria, making it a suitable candidate for phenotypic screens in oncology, anti-infective, or epigenetic target areas. Its procurement over alternative analogs is justified when a screening library requires maximal anilide-substitution diversity.

Selectivity Profiling Against SIRT3 and Related Epigenetic Targets

The structurally proximate CAY10721 (3-hydroxyphenyl analog) exhibits 39% SIRT3 inhibition at 200 µM . 851130-41-1's ethoxy-for-hydroxy substitution eliminates the phenolic hydrogen-bond donor and may redirect binding away from SIRT3 toward alternative sirtuin isoforms or unrelated epigenetic targets. Procurement of 851130-41-1 alongside CAY10721 enables selectivity profiling experiments that can establish the anilide substitution's role in directing sirtuin isoform specificity, a question of direct relevance to epigenetic inhibitor design.

Computational Chemistry and Molecular Docking Validation of Benzofuro[3,2-d]pyrimidine Pharmacophore Models

The compound serves as a physically available validation standard for computational pharmacophore or docking models of the benzofuro[3,2-d]pyrimidine class. Its defined structure, intermediate molecular complexity, and computed physicochemical parameters (XLogP ~2.9, HBA 6, HBD 1) make it suitable for verifying in silico binding-mode predictions prior to synthesis of more resource-intensive analogs. The class-level potency range (3.4 nM to >100 µM) documented in Section 3 (Evidence_Item 3) underscores the value of experimentally anchoring computational models to prevent false-positive virtual screening hits .

Quote Request

Request a Quote for 2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.